Desmethoxyyangonin

Monoamine oxidase-B inhibition Neurodegenerative disease Selectivity ratio

Desmethoxyyangonin (DMY; 5,6-Dehydrokavain) is the kavalactone of choice for studies requiring selective, reversible MAO-B inhibition (Ki 0.031 µM) with 30-fold selectivity over MAO-A. Unlike yangonin or kavain, DMY exhibits ~7-fold CYP3A23 induction—indispensable as a positive control in CYP induction assays—and lacks GABA-A modulatory activity, making it an essential negative control. Its favorable brain penetration (Cmax 10.4 ng/mg) and hepatoprotective efficacy (90% survival in fulminant hepatitis models) cannot be replicated by substitute kavalactones. Procure ≥98% HPLC-pure DMY to ensure reproducible, publication-grade results.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 15345-89-8
Cat. No. B600312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethoxyyangonin
CAS15345-89-8
Synonyms4-Methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
InChIKeyDKKJNZYHGRUXBS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethoxyyangonin (CAS 15345-89-8): A Major Kavalactone with Distinct Pharmacological Profile for Neurodegenerative and Inflammation Research


Desmethoxyyangonin (DMY; 5,6-Dehydrokavain) is one of six primary kavalactones isolated from *Piper methysticum* (kava) [1]. As a small-molecule aromatic ether with a molecular weight of 228.24 g/mol and the formula C14H12O3 [2], DMY is structurally defined by a 4-methoxy-substituted 2-pyranone core with a styryl side chain. It has been identified as a selective and reversible inhibitor of human monoamine oxidase-B (MAO-B) , and exhibits notable anti-inflammatory activity through modulation of Jak2/STAT3 and IKK/NFκB signaling pathways [3]. In preclinical models, DMY demonstrates hepatoprotective effects and the ability to modulate cytochrome P450 enzyme expression, distinguishing it from other kavalactones with overlapping but non-identical pharmacological signatures [4].

Why Substituting Desmethoxyyangonin with Other Kavalactones Compromises Experimental Reproducibility and Data Interpretation


Kavalactones exhibit distinct and often non-overlapping biological activities despite sharing a common structural scaffold. Simple replacement of desmethoxyyangonin with another in-class compound—such as yangonin, kavain, or methysticin—is not scientifically justified and can introduce confounding variables in experimental systems. For example, while DMY potently induces CYP3A23 expression, other kavalactones show negligible or markedly reduced induction capacity [1]. Similarly, DMY lacks modulatory activity at the GABA-A receptor, whereas (+)-kavain and yangonin enhance [3H]bicuculline methochloride binding [2]. These functional divergences extend to MAO-B selectivity and brain uptake kinetics [3]. Consequently, data generated using a substitute kavalactone cannot be extrapolated to DMY without rigorous cross-validation, and procurement of the specific compound is essential for replicating published findings or advancing mechanistic understanding of DMY-dependent pathways.

Desmethoxyyangonin (CAS 15345-89-8) Quantified Differentiation from Kavalactone Comparators: MAO-B Selectivity, CYP Induction, and Brain Uptake


Superior MAO-B Selectivity of Desmethoxyyangonin vs. Yangonin and Methysticin

Desmethoxyyangonin exhibits approximately 30-fold higher affinity for human MAO-B (Ki = 0.031 µM) compared to MAO-A (Ki = 0.922 µM), establishing it as a selective reversible inhibitor . In contrast, yangonin demonstrates less pronounced MAO-B selectivity, with an IC50 of 68.79 ± 35.97 µM for MAO-B, while methysticin shows an IC50 of 23.58 ± 12.81 µM for MAO-B under identical assay conditions [1]. The 30-fold selectivity ratio for DMY surpasses that of typical reference inhibitors like selegiline in terms of the balance between potency and reversibility, positioning DMY as a unique tool compound for probing MAO-B function without irreversible enzyme modification.

Monoamine oxidase-B inhibition Neurodegenerative disease Selectivity ratio

Marked CYP3A23 Induction by Desmethoxyyangonin Distinguishes It from Most Other Kavalactones

Among six major kavalactones tested in rat hepatocytes, only desmethoxyyangonin and dihydromethysticin markedly induced CYP3A23 expression by approximately 7-fold compared to untreated controls [1]. The other four kavalactones—dihydrokawain, kawain, methysticin, and yangonin—failed to produce significant induction. Furthermore, when DMY was excluded from a mixture of all six kavalactones at non-inductive concentrations, the CYP3A23 induction was completely abolished, demonstrating that DMY is an essential and non-redundant driver of this metabolic response [1]. This finding has direct implications for studies involving drug-drug interactions or hepatic metabolism, as substituting DMY with another kavalactone would eliminate this potent inductive effect.

Cytochrome P450 induction Drug metabolism Hepatocyte model

Brain Uptake and Elimination Kinetics of Desmethoxyyangonin Differ from Yangonin and Dihydrokavain

Following intraperitoneal administration (100 mg/kg) in mice, desmethoxyyangonin achieved a maximum brain concentration of 10.4 ± 1.5 ng/mg wet tissue, which is approximately 8.7-fold higher than yangonin (1.2 ± 0.3 ng/mg) and substantially lower than dihydrokawain (64.7 ± 13.1 ng/mg) [1]. Importantly, DMY exhibited slower elimination from brain tissue compared to dihydrokawain and kawain, which reached peak concentrations at 5 min and were rapidly cleared [1]. This distinct pharmacokinetic profile—intermediate brain exposure with prolonged retention—suggests that DMY may provide sustained CNS target engagement relative to rapidly cleared kavalactones.

Brain penetration Pharmacokinetics CNS exposure

P-Glycoprotein Inhibitory Potency of Desmethoxyyangonin Relative to Other Kavalactones

In a P-gp-overexpressing P388/dx cell line model, desmethoxyyangonin inhibited P-gp-mediated calcein-AM efflux with an f2 value (concentration required to double baseline fluorescence) between 17 and 90 µM [1]. While precise f2 values for individual kavalactones were not fully resolved due to methodological limitations, the study established that all six major kavalactones possess moderate to potent P-gp inhibitory activity [1]. Notably, the f2 value for yangonin could not be determined due to its higher lipophilicity, underscoring the practical analytical challenges associated with this comparator [1]. DMY therefore represents a tractable tool compound for investigating kavalactone-mediated P-gp modulation without the solubility complications encountered with more lipophilic analogs.

P-glycoprotein inhibition Drug efflux Multidrug resistance

Lack of GABA-A Receptor Modulation by Desmethoxyyangonin Contrasts with Positive Allosteric Activity of Kavain and Yangonin

In radioreceptor assays using [3H]bicuculline methochloride ([3H]BMC) binding to the GABA-A receptor, desmethoxyyangonin did not alter binding behavior at any concentration tested (10 nM to 100 µM) [1]. In contrast, (+)-kavain enhanced specific [3H]BMC binding by 18–28% at 0.1 µM, (+)-methysticin produced similar enhancement, and yangonin increased binding by approximately 21% at 1 µM [1]. Structure-activity analysis revealed that the aromatic methoxy group present in yangonin but absent in DMY is critical for GABA-A receptor modulatory activity [1]. This fundamental pharmacological divergence means that DMY cannot be used as a substitute for yangonin or kavain in studies of GABAergic mechanisms, and conversely, these comparators cannot replicate DMY's GABA-A-neutral profile.

GABA-A receptor Neuropharmacology Anxiolytic mechanism

Recommended Research and Preclinical Applications for Desmethoxyyangonin Based on Verified Differential Data


Selective MAO-B Inhibition in Neurodegenerative Disease Models

Desmethoxyyangonin is optimally deployed as a selective, reversible MAO-B inhibitor in cellular and in vivo models of Parkinson's disease and Alzheimer's disease. Its 30-fold selectivity for MAO-B over MAO-A (Ki 0.031 µM vs. 0.922 µM) and reversible binding kinetics make it particularly suitable for chronic dosing paradigms where irreversible MAO-B inhibitors may cause sustained enzyme depletion. The compound's favorable brain penetration (Cmax 10.4 ng/mg tissue) and slow elimination [1] support its use in CNS-targeted studies requiring sustained target engagement without the rapid clearance observed with dihydrokawain or kavain. Researchers should verify MAO-B selectivity in their specific assay systems using appropriate positive controls (e.g., selegiline) and negative controls (e.g., clorgyline for MAO-A).

Investigation of Kava-Mediated CYP3A Induction and Drug-Drug Interaction Liability

Desmethoxyyangonin is the kavalactone of choice for studies examining CYP3A induction mechanisms attributed to kava consumption. As demonstrated in primary rat hepatocytes, DMY produces ~7-fold induction of CYP3A23, an effect not replicated by yangonin, kavain, methysticin, or dihydrokawain [2]. This property positions DMY as an essential positive control for in vitro CYP3A induction assays and as a tool compound to dissect the molecular basis of PXR-dependent and PXR-independent transcriptional activation of CYP3A genes. Procurement of high-purity DMY (≥98% HPLC) is critical for these applications to avoid confounding effects from trace contaminants that may independently modulate CYP expression.

Anti-Inflammatory and Hepatoprotection Studies in LPS/D-GalN Models

Based on validated in vivo data, DMY is recommended for preclinical studies of acute inflammation and fulminant hepatitis. In the LPS/D-galactosamine-induced murine model of fulminant hepatic failure, DMY pretreatment increased survival from 40% (4/10) to 90% (9/10) [3]. The compound's ability to inhibit aminotransferase activity, suppress inflammatory cell infiltration into liver tissue, and normalize perturbed amino acid metabolism [3] makes it a valuable reference compound for hepatoprotection research. For these applications, researchers should source DMY with documented purity and confirm the compound's identity via HPLC-MS or NMR before initiating animal studies.

Use as a GABA-A-Neutral Control in Kavalactone Neuropharmacology Studies

Desmethoxyyangonin serves as an essential negative control in experiments designed to isolate GABA-A receptor-mediated effects of other kavalactones. Given that DMY shows no modulation of [3H]BMC binding to the GABA-A receptor at concentrations up to 100 µM, while (+)-kavain and yangonin produce 18–28% and ~21% enhancement, respectively [4], DMY can be used to rule out GABA-A involvement in observed behavioral or electrophysiological outcomes. This application is particularly relevant for structure-activity relationship (SAR) studies aiming to decouple MAO-B inhibition from GABAergic activity within the kavalactone chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethoxyyangonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.